5-Hydroxy Clethodim
Description
BenchChem offers high-quality 5-Hydroxy Clethodim suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy Clethodim including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
116007-18-2 |
|---|---|
Molecular Formula |
C₁₇H₂₆ClNO₄S |
Molecular Weight |
375.91 |
Synonyms |
2-[1-[[(3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3,5-dihydroxy-2-cyclohexen-1-one; _x000B_2-[1-[[(3-Chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3,5-dihydroxy- 2-cyclohexen-1-one |
Origin of Product |
United States |
Foundational & Exploratory
5-hydroxy clethodim metabolite structure and chemical properties
Here is an in-depth technical guide regarding the 5-hydroxy clethodim metabolite, structured for researchers and drug development professionals.
Structure, Chemical Properties, and Analytical Protocols
Executive Summary & Metabolic Context
Clethodim is a cyclohexanedione oxime herbicide (DIM) functioning as an Acetyl CoA Carboxylase (ACCase) inhibitor. While the parent molecule is the primary active agent, its environmental and biological fate is dictated by rapid metabolic transformations.
The term "5-Hydroxy Clethodim" refers to a specific class of metabolites where the cyclohexenone ring undergoes hydroxylation at the C5 position. It is critical to understand that in biological systems (plants/animals) and environmental matrices, this hydroxylation almost invariably occurs in conjunction with the oxidation of the thioether side chain. Therefore, the relevant chemical species for research and regulatory compliance are 5-Hydroxy Clethodim Sulfoxide and 5-Hydroxy Clethodim Sulfone .
This guide details the structural causality of this transformation, its impact on physicochemical properties, and the rigorous protocols required for its isolation and quantification.
Chemical Structure & Stereochemistry
The core modification in 5-hydroxy clethodim metabolites is the introduction of a hydroxyl group at the C5 position of the cyclohexene ring—the same carbon anchoring the 2-(ethylthio)propyl side chain.
2.1 Structural Nomenclature
-
Metabolite Modification: Substitution of the hydrogen at C5 with a hydroxyl group, resulting in a 3,5-dihydroxy-2-cyclohexen-1-one core.
-
IUPAC Name (Sulfone variant): 2-[(E)-1-{[(E)-3-chloroallyl]oxy}imino]propyl]-5-[2-(ethylsulfonyl)propyl]-3,5-dihydroxycyclohex-2-en-1-one.[4]
2.2 Stereochemical Implications
The parent clethodim molecule possesses a chiral center at C5 and geometric isomerism at the oxime ether (E/Z).[5] The introduction of the hydroxyl group at C5 creates a highly substituted center.
-
Tautomerism: Like the parent, the 5-hydroxy metabolite exists in keto-enol equilibrium. The 1,3-dione system allows the double bond to shift, but the 5-OH group introduces additional hydrogen-bonding possibilities, potentially stabilizing specific enolic forms in polar solvents.
-
Polarity Shift: The addition of the -OH group, combined with the sulfoxide/sulfone moiety, significantly increases the polarity (lower LogP) compared to parent clethodim. This drastically alters its mobility in xylem/phloem and its retention behavior in Reverse Phase Chromatography (RPC).
| Property | Parent Clethodim | 5-OH Clethodim Sulfone | Impact on Analysis |
| Molecular Weight | ~359.9 g/mol | ~407.9 g/mol | Mass shift (+48 Da) requires specific MS transitions. |
| Polarity (LogP) | High (Lipophilic) | Low (Hydrophilic) | Elutes earlier in C18; requires aqueous mobile phases. |
| Solubility | Organic solvents | Water/Polar organics | Extraction requires polar solvents (e.g., MeOH/Water). |
| Stability | Acid labile | Stable in acid/oxidizers | Allows for oxidative "common moiety" analysis. |
Metabolic Pathway & Causality
The formation of 5-hydroxy metabolites is not the primary degradation step but rather a secondary transformation following S-oxidation.
3.1 The Oxidative Cascade
-
S-Oxidation (Rapid): The sulfide side chain is oxidized by monooxygenases (in plants) or abiotic processes to Clethodim Sulfoxide .
-
S-Oxidation (Secondary): Further oxidation yields Clethodim Sulfone .
-
Ring Hydroxylation: Enzymatic hydroxylation occurs at the activated C5 position of the ring, yielding the 5-Hydroxy Sulfone (and to a lesser extent, the sulfoxide).
This sequence is critical because the 5-hydroxy metabolites are considered terminal residues in many crops (e.g., soybeans, carrots) and are included in the "Total Toxic Residue" definition for Maximum Residue Limits (MRLs).
3.2 Pathway Visualization
The following diagram illustrates the oxidative flow leading to the 5-hydroxy species.
Figure 1: Metabolic cascade of Clethodim.[3][5][6] The 5-Hydroxy Sulfone represents a stable, oxidized downstream product.
Analytical Protocols: Detection & Quantification
Detecting 5-hydroxy clethodim requires overcoming two challenges: its high polarity and the complexity of the matrix (plant tissue). Two primary methodologies are employed: the "Common Moiety" method (regulatory standard) and Direct LC-MS/MS (modern research).
4.1 Protocol A: The "Common Moiety" Method (Regulatory)
This method converts all clethodim metabolites (including 5-OH) into a single quantifiable derivative (Dimethyl Ester).
-
Principle: Alkaline hydrolysis cleaves the oxime and opens the ring. Subsequent oxidation ensures all sulfur is in the sulfone state. Methylation yields the dimethyl ester of 3-[2-(ethylsulfonyl)propyl]pentanedioic acid (DME) and its 5-hydroxy equivalent (DME-OH).
-
Applicability: Total residue compliance (EPA/EFSA).
Step-by-Step Workflow:
-
Extraction: Macerate crop samples with Methanol:Water (4:1 v/v). Filter.
-
Alkaline Hydrolysis: Add 1N NaOH to the extract. Incubate at 60°C for 1 hour. (Cleaves the oxime ether and opens the cyclohexenone ring).
-
Acidification & Oxidation: Acidify to pH < 2 with HCl. Add m-Chloroperoxybenzoic acid (m-CPBA) . Reaction time: 15 mins. (Converts all Sulfoxides to Sulfones).
-
Derivatization: Methylate using Diazomethane or MeOH/H2SO4 reflux.
-
Quantification: Analyze via GC-MS (SIM mode).
-
Target 1: DME (derived from Parent, Sulfoxide, Sulfone).
-
Target 2:DME-OH (derived specifically from 5-Hydroxy metabolites).
-
4.2 Protocol B: Direct LC-MS/MS (Speciation)
For metabolic profiling, direct detection is superior as it preserves the intact structure.
-
Column: C18 Polar Embedded or Phenyl-Hexyl (to retain the polar 5-OH metabolite).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Start at 5% B (hold 1 min) to retain 5-OH Clethodim Sulfone, ramp to 95% B.
-
MS Transitions (ESI+):
-
Precursor: m/z 408 (Sulfone form).
-
Product Ions: Identification relies on the cleavage of the chloro-allyl ether chain.
-
4.3 Analytical Logic Diagram
Figure 2: Comparison of Regulatory (Common Moiety) vs. Research (Speciation) workflows.
Toxicology & Regulatory Status[3][7]
The 5-hydroxy metabolites are generally considered less toxic than the parent compound but are regulated stringently due to their persistence.
-
Toxicity Profile: Studies indicate the 5-OH sulfone has an acute oral LD50 > 1400 mg/kg in rats.[4][7] It does not exhibit genotoxicity in standard batteries (Ames test).
-
Residue Definition:
-
USA (EPA): Tolerances are established for the sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties.[3]
-
EU (EFSA): Similar definition; the 5-hydroxy sulfone is a major residue in crops like carrots and soybeans.
-
-
Significance: Failure to account for the 5-hydroxy fraction in residue trials will result in under-reporting of the total toxic residue, leading to regulatory non-compliance.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019). Clethodim: Toxicology and Residue Evaluation. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2018). Clethodim; Pesticide Tolerances.[1][3] Federal Register Vol. 83, No. 71. Retrieved from [Link][1][3][4]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137196057: 5-Hydroxy-clethodim Sulfone. Retrieved from [Link]
-
Wang, L., et al. (2018).[8] Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS. ResearchGate. Retrieved from [Link]
Sources
- 1. Federal Register :: Clethodim; Pesticide Tolerances [federalregister.gov]
- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fao.org [fao.org]
- 5. Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clethodim | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]
- 8. researchgate.net [researchgate.net]
5-hydroxy clethodim sulfone vs sulfoxide degradation products
This guide serves as a technical reference for the characterization, separation, and quantification of 5-hydroxy clethodim sulfone and 5-hydroxy clethodim sulfoxide .[1] These metabolites represent the advanced oxidation stages of the herbicide clethodim, critical for regulatory residue definition (EPA/EFSA) and environmental fate assessment.[1]
Comparative Analysis of Sulfone vs. Sulfoxide Derivatives[1]
Executive Summary
In the metabolic lifecycle of the cyclohexanedione oxime herbicide clethodim , degradation occurs via two primary vectors: S-oxidation of the thioethyl chain and hydroxylation of the cyclohexene ring (specifically at the 5-position).
While the parent compound clethodim is rapidly metabolized, the 5-hydroxy metabolites persist as significant residues. Distinguishing between the 5-hydroxy sulfoxide and 5-hydroxy sulfone is analytically challenging due to their polarity and stereochemical complexity, yet it is essential for accurate MRL (Maximum Residue Limit) enforcement and toxicological risk assessment.[1]
| Feature | 5-Hydroxy Clethodim Sulfoxide | 5-Hydroxy Clethodim Sulfone |
| Oxidation State | Intermediate ( | Terminal ( |
| Stereochemistry | High Complexity (Chiral Sulfur + Chiral C5 + E/Z Oxime) | Moderate Complexity (Achiral Sulfur + Chiral C5 + E/Z Oxime) |
| Polarity | High (Elutes early in RP-LC) | Moderate-High (Elutes after sulfoxide) |
| Regulatory Status | Included in "Total Clethodim" residue definition | Included in "Total Clethodim" residue definition |
Mechanistic Metabolic Pathways
Understanding the origin of these metabolites is the first step in accurate detection.[1] Clethodim degradation is not linear but a grid of parallel reactions.[1]
The Degradation Grid
-
S-Oxidation: The thioether sulfur is oxidized first to a sulfoxide (reversible in some redox environments) and then irreversibly to a sulfone .[1]
-
5-Hydroxylation: Enzymatic attack (P450 in mammals/plants) or abiotic hydrolysis adds an -OH group to the 5-position of the ring.[1]
This creates a matrix of metabolites.[1] The 5-hydroxy sulfoxide is the precursor to the 5-hydroxy sulfone.[1]
Figure 1: The metabolic grid of clethodim. Note that 5-OH metabolites can be formed directly from the parent or via the sulfoxide/sulfone intermediates.
Physicochemical & Analytical Distinction
The core challenge in distinguishing these two products lies in their stereochemistry and response to enforcement methods.[1]
Stereochemical Complexity[1]
-
5-OH Clethodim Sulfone:
-
5-OH Clethodim Sulfoxide:
-
Chiral Centers: 2 (Carbon-5 on the ring AND the Sulfur atom).[1]
-
Geometric Isomers: E and Z oxime.[1]
-
Result: The sulfoxide introduces diastereomers.[1] You are dealing with pairs of enantiomers. In high-resolution chromatography, the 5-OH sulfoxide often manifests as a complex cluster of peaks compared to the cleaner profile of the sulfone.
-
The "Common Moiety" Trap
In regulatory enforcement (e.g., EPA Method RM-26B-3), laboratories often do not distinguish between these two.[1]
-
Protocol: Samples are oxidized with m-chloroperbenzoic acid (MCPBA).[1]
-
Effect: This converts 5-OH Sulfoxide
5-OH Sulfone .[1] -
Result: Both are quantified as a single aggregate peak (often methylated to form DME-OH sulfone).[1]
-
Implication: If your research requires speciation (distinguishing the source), you cannot use standard residue enforcement methods.[1] You must use a "cold" extraction with LC-MS/MS.[1]
Experimental Protocols
These protocols are designed for speciation —preserving the oxidation state of the sulfur to distinguish sulfoxide from sulfone.[1]
Protocol A: Extraction (QuEChERS - Modified)
Goal: Extract polar 5-OH metabolites without inducing artificial oxidation.[1]
-
Homogenization: Weigh 10 g of crop sample (e.g., soybean foliage) into a 50 mL centrifuge tube.
-
Cryogenic Milling: If possible, mill with dry ice to prevent thermal degradation of the sulfoxide.[1]
-
Extraction: Add 10 mL acetonitrile (1% acetic acid). The acid stabilizes the oxime isomers.[1]
-
Partition: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 4,000 RCF for 5 min.
-
Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg C18.
-
Note: Avoid PSA (Primary Secondary Amine) if you suspect the 5-OH group is acidic or labile, though C18 is usually sufficient to remove lipids.[1]
-
-
Filtration: Filter through 0.2 µm PTFE into an amber vial (protect from light to prevent E/Z isomerization).
Protocol B: LC-MS/MS Separation
Goal: Chromatographic resolution of the sulfoxide and sulfone.
-
Instrument: UPLC coupled with Triple Quadrupole MS.[1]
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).[1]
-
Why? Standard C18 may struggle to retain the highly polar 5-OH sulfoxide.[1]
-
-
Mobile Phase:
-
A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
-
Gradient:
-
Elution Order (Typical):
Protocol C: MS/MS Transitions
Use these transitions to distinguish the species. The parent masses differ by 16 Da (Oxygen).[1]
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 5-OH Sulfoxide | 376.1 | 204.1 | 164.1 | 20-25 |
| 5-OH Sulfone | 392.1 | 204.1 | 164.1 | 20-25 |
| Clethodim Sulfoxide | 376.1 | 272.1 | 164.1 | Note: Isobaric overlap![1] |
Critical Warning (Isobaric Interference): 5-OH Clethodim Sulfoxide (m/z 376) is isobaric with Clethodim Sulfoxide (m/z 376).[1]
-
Differentiation: You must rely on retention time (5-OH elutes earlier) or unique fragments.[1] The 5-OH variants typically fragment to yield a hydroxy-cyclohexenone moiety, whereas the non-hydroxy variants yield the standard cyclohexenone.
Analytical Workflow Diagram
This workflow illustrates the decision tree between measuring "Total Residue" (Regulatory) vs. "Individual Species" (R&D).
Figure 2: Analytical decision tree.[1] Path A destroys the distinction between sulfoxide and sulfone.[1] Path B preserves it.[1]
Regulatory & Toxicological Context
Residue Definition
According to EFSA (European Food Safety Authority) and US EPA , the residue definition for clethodim is the "sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties and their sulphoxides and sulphones, expressed as clethodim."[1]
-
Why this matters: Regulatory bodies assume that the sulfoxide and sulfone are of similar toxicological concern.[1] Therefore, for compliance, distinguishing them is not required.[1]
-
When to distinguish: You only need to separate them during Metabolism Studies (OECD 501) or Environmental Fate Studies (OECD 307) to calculate DT50 (half-life) values for each step of the degradation pathway.[1]
Toxicity Profile[1][3][10]
-
5-OH Sulfone: Generally considered the terminal stable metabolite.[1] Studies (e.g., 35-day rat) have shown NOAELs comparable to or higher than the parent, indicating no enhanced toxicity from the 5-OH or sulfone group.[1]
-
5-OH Sulfoxide: Rarely tested in isolation due to its instability and rapid conversion to sulfone in biological systems.[1] It is assumed to be covered by the toxicity profile of the sulfone.[1]
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019).[1] Clethodim: Toxicology and Residue Evaluation. [Link][1]
-
European Food Safety Authority (EFSA). (2011).[1] Conclusion on the peer review of the pesticide risk assessment of the active substance clethodim. EFSA Journal.[1][8][9][10][11] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2006).[1] Clethodim: Human Health Risk Assessment for Proposed Uses. [Link][1]
-
Sandín-España, P., et al. (2016).[1] Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. [Link][1][12]
Sources
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- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. www3.epa.gov [www3.epa.gov]
- 5. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 6. benchchem.com [benchchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Analysis method for residues of clethodim and its metabolites clethodim sulfone and clethodim sulfoxide in animal origin foods [nyxxb.cn]
- 9. researchgate.net [researchgate.net]
- 10. Review of the residue definitions for risk assessment of pyrethroids forming common metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. researchgate.net [researchgate.net]
Toxicity Profile and LD50 of 5-Hydroxy Clethodim Metabolites
Topic: Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a definitive analysis of the toxicity profile, metabolic formation, and LD50 values of the 5-hydroxy metabolites of the cyclohexanedione herbicide, clethodim.
Critical Technical Distinction: "5-hydroxy clethodim" (in its sulfide form) is a transient metabolic intermediate that is rapidly oxidized in biological systems. Consequently, the toxicologically relevant species found in residue matrices and used in safety evaluations are 5-hydroxy clethodim sulfoxide and 5-hydroxy clethodim sulfone .
Current regulatory consensus (EPA, EFSA, FAO/WHO) indicates that these metabolites exhibit a toxicity profile comparable to or lower than the parent compound. The acute oral LD50 for the representative metabolite, 5-hydroxy clethodim sulfone, is established at >1,400 mg/kg bw in rats, classifying it as having low acute toxicity.
Chemical Identity and Stereochemistry
Clethodim and its metabolites possess complex stereochemistry due to a chiral center at the 2-carbon of the ethylthiopropyl group and geometric isomerism (E/Z) at the oxime ether linkage.[1]
Target Metabolites
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| 5-Hydroxy Clethodim Sulfoxide | Not assigned | C₁₇H₂₆ClNO₄S | Sulfoxide (S=O) + Hydroxyl (-OH) at C5 |
| 5-Hydroxy Clethodim Sulfone | 111031-11-9 | C₁₇H₂₆ClNO₆S | Sulfone (O=S=O) + Hydroxyl (-OH) at C5 |
Note on Stability: The 5-hydroxy modification increases the polarity of the molecule, facilitating excretion. However, the sulfur atom is highly susceptible to oxidation. In residue analysis, these metabolites are often converted via oxidation to a common dimethyl ester derivative for quantification.
Metabolic Pathway Analysis
The metabolism of clethodim in mammals and plants follows two primary vectors: S-oxidation and 5-hydroxylation .
Mechanistic Flow
-
S-Oxidation (Dominant): Clethodim is rapidly oxidized to Clethodim Sulfoxide, and subsequently to Clethodim Sulfone.[2][3]
-
Hydroxylation: Hydroxylation at the 5-position of the cyclohexene ring can occur on the parent (transiently) or, more commonly, on the sulfoxide/sulfone metabolites.[4]
-
Terminal Oxidation: Any formed 5-hydroxy clethodim (sulfide) is rapidly oxidized to the sulfoxide and sulfone forms.[2]
Pathway Visualization
The following diagram illustrates the metabolic cascade, highlighting the transient nature of the unoxidized 5-hydroxy intermediate.
Figure 1: Metabolic pathway of clethodim showing the formation of 5-hydroxy metabolites. Note the transient nature of the unoxidized 5-OH parent.
Toxicity Profile and LD50 Data
Quantitative Toxicity Data
The following data is synthesized from FAO/WHO JMPR evaluations and EPA risk assessments. The 5-hydroxy sulfone is used as the representative surrogate for the 5-hydroxy metabolite group due to its stability and prevalence.
| Endpoint | Test Material | Species | Result / Value | Classification |
| Acute Oral LD50 | 5-OH Clethodim Sulfone | Rat | > 1,400 mg/kg bw | Category 4 / Unclassified (Low Toxicity) |
| Acute Oral LD50 | Clethodim (Parent) | Rat | 1,360 - 1,630 mg/kg bw | Category III (Caution) |
| Acute Dermal LD50 | Clethodim (Parent) | Rabbit | > 5,000 mg/kg bw | Category IV (Low Toxicity) |
| Subacute NOAEL | 5-OH Clethodim Sulfone | Rat | 588 mg/kg bw/day | High tolerance |
| Developmental NOAEL | 5-OH Clethodim Sulfone | Rat | 100 mg/kg (Maternal)700 mg/kg (Fetal) | Not teratogenic |
| Genotoxicity | 5-OH Clethodim Sulfone | S. typhimurium | Negative | Non-mutagenic |
Toxicological Analysis
-
Comparative Toxicity: The 5-hydroxy metabolites are not more toxic than the parent compound. In fact, the LD50 of the 5-OH sulfone (>1400 mg/kg) suggests a toxicity profile similar to the parent (approx. 1630 mg/kg).
-
Target Organs: Like the parent compound, high-dose exposure to metabolites primarily affects the liver (centrilobular hypertrophy), which is often considered an adaptive response rather than frank toxicity at lower doses.
-
Regulatory Implication: Because the metabolites do not exhibit enhanced toxicity, regulatory bodies (EPA, EFSA) include them in the "total clethodim" residue definition rather than regulating them as separate toxic entities.
Experimental Methodologies
Protocol: Acute Oral Toxicity Testing (OECD 423)
For researchers validating metabolite toxicity, the Acute Toxic Class Method (OECD 423) is the standard. This minimizes animal usage while generating a robust LD50 range.
Workflow Logic:
-
Substance Preparation: 5-OH Clethodim Sulfone is typically synthesized as a reference standard (purity >95%) due to low isolation yields from biological matrices.
-
Vehicle: Suspend metabolite in 0.5% carboxymethylcellulose (CMC) or corn oil.
-
Dosing: Administer via oral gavage.
-
Observation: Monitor for 14 days.
Figure 2: Simplified workflow for OECD 423 Acute Toxic Class Method used to determine LD50 ranges.
Analytical Detection (Residue Definition Compliance)
To determine the presence of 5-hydroxy metabolites in biological samples, a "Common Moiety" method is standard.
-
Extraction: Extract residues with methanol/water.
-
Alkaline Hydrolysis: Cleaves the oxime ether.
-
Oxidation: Treat with m-chloroperbenzoic acid (MCPBA) to convert all sulfide and sulfoxide forms (including 5-OH variants) into their corresponding sulfones .
-
Derivatization: Methylate with diazomethane (or substitute) to form dimethyl esters.
-
Quantification: Analyze via GC-MS or LC-MS/MS.
-
Result: The 5-hydroxy metabolites are quantified as dimethyl ester of 5-hydroxy clethodim sulfone .[3]
-
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1994). Clethodim: Toxicology Evaluations. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2008). Clethodim: Human Health Assessment Scoping Document in Support of Registration Review. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2018). Clethodim; Pesticide Tolerances. Final Rule. Federal Register. Retrieved from [Link][5]
Sources
Formation mechanisms of 5-hydroxy clethodim in aerobic conditions
An In-Depth Technical Guide to the Formation Mechanisms of 5-Hydroxy Clethodim Metabolites in Aerobic Conditions
Executive Summary
Clethodim, a post-emergence cyclohexanedione herbicide, is valued for its selective control of grasses in broadleaf crops. Its environmental fate, particularly its degradation under aerobic conditions, is a critical area of study for researchers in environmental science, toxicology, and drug development. Following application, clethodim undergoes rapid and complex transformations, primarily driven by microbial activity. This guide provides a detailed examination of the formation mechanisms of key hydroxylated metabolites, specifically focusing on the emergence of the 5-hydroxy moiety on the clethodim backbone. The principal pathway involves a sequential oxidation of the sulfur atom to form clethodim sulfoxide and clethodim sulfone, which are subsequently hydroxylated by microbial enzymes to yield 5-hydroxy clethodim sulfoxide and 5-hydroxy clethodim sulfone. This document synthesizes current knowledge, details the causative factors behind these transformations, provides robust experimental protocols for their study, and serves as a technical resource for scientists investigating the environmental behavior of clethodim.
Introduction to Clethodim and its Environmental Significance
Clethodim, with the IUPAC name (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one, functions by inhibiting acetyl-coenzyme A carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.[1][2] Its efficacy and use patterns necessitate a thorough understanding of its environmental persistence and degradation pathways. In aerobic soil and aquatic systems, parent clethodim is characterized by low persistence, with reported half-lives as short as 1 to 3 days.[3][4][5] However, its degradation leads to a cascade of metabolites, some of which are more persistent and mobile than the parent compound. Understanding the formation of these metabolites, including hydroxylated derivatives, is paramount for accurate environmental risk assessment and regulatory compliance.
The Core Aerobic Transformation Pathway: Sulfoxidation
The initial and most dominant transformation of clethodim in aerobic environments is the microbially-mediated oxidation of the ethylthio group.[4][6] This process is rapid and sequential, leading to the formation of two primary metabolites: clethodim sulfoxide and clethodim sulfone.
-
Step 1: Formation of Clethodim Sulfoxide: The sulfide moiety of clethodim is oxidized to a sulfoxide. This is the most significant initial metabolite, with studies showing it can constitute up to 75% of the applied clethodim within three days of application.[7]
-
Step 2: Formation of Clethodim Sulfone: The newly formed clethodim sulfoxide undergoes further oxidation to yield clethodim sulfone.[8][9]
These sulfoxidation steps are the foundational reactions in the aerobic degradation of clethodim. While abiotic factors like photolysis can contribute to clethodim degradation, microbial metabolism is the principal driver in soil environments.[3][4] Hydrolysis is generally not considered a significant degradation route, particularly in neutral to alkaline conditions.[3][10]
Mechanism of 5-Hydroxy Metabolite Formation
The term "5-hydroxy clethodim" is a simplification. Authoritative studies on plant and animal metabolism demonstrate that hydroxylation occurs at the 5-position of the cyclohexene ring after the initial sulfoxidation steps.[1][4] Therefore, the key metabolites of interest are 5-hydroxy clethodim sulfoxide and 5-hydroxy clethodim sulfone .
The formation is an enzymatic process, likely mediated by microbial monooxygenase enzymes. These enzymes are well-known for their ability to introduce hydroxyl groups into organic molecules. The proposed mechanism follows the core sulfoxidation pathway:
-
Prerequisite: Clethodim is first converted to clethodim sulfoxide and clethodim sulfone as described above.
-
Enzymatic Hydroxylation: Microbial enzymes, such as cytochrome P450 monooxygenases, catalyze the insertion of a hydroxyl group (-OH) at the 5-position of the cyclohexenone ring of either clethodim sulfoxide or clethodim sulfone.[11]
This pathway is supported by metabolic studies in various organisms, including rats, goats, and plants like carrots and soybeans, where 5-hydroxy sulfoxide and 5-hydroxy sulphone have been identified as significant metabolites.[1][4][11] The overall degradation cascade is visualized in the pathway diagram below.
Visualization of the Aerobic Formation Pathway
Caption: Proposed aerobic metabolic pathway of clethodim.
Quantitative Data Summary
The degradation rates of clethodim and its primary metabolites are crucial for understanding their environmental persistence. The following table summarizes representative dissipation time (DT50) values from aerobic soil metabolism studies.
| Compound | DT50 (Half-Life) in Aerobic Soil | Reference(s) |
| Clethodim (Parent) | < 3 days | [3][4][6] |
| Clethodim Sulfoxide | 1.6 - 3.7 days | [6][10] |
| Clethodim Sulfone | 3.8 - 10 days | [6] |
| Total Toxic Residue | 30 - 38 days | [10] |
Note: DT50 values can vary depending on soil type, temperature, microbial activity, and other environmental factors.
Experimental Protocols for Studying Metabolite Formation
Investigating the formation of 5-hydroxy clethodim metabolites requires carefully controlled laboratory studies that simulate environmental conditions, coupled with sensitive analytical techniques.
Protocol: Aerobic Soil Metabolism Study
This protocol is designed to determine the rate and pathway of clethodim degradation in soil under aerobic conditions, consistent with OECD and EPA guidelines.
Objective: To identify and quantify the rate of formation and decline of clethodim and its metabolites, including 5-hydroxy sulfoxide and sulfone.
Materials:
-
Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic matter content, texture).
-
Radiolabeled ([¹⁴C]) or non-labeled analytical-grade clethodim.
-
Analytical standards for clethodim, clethodim sulfoxide, clethodim sulfone, and (if available) 5-hydroxy metabolites.
-
Incubation vessels (e.g., 250 mL biometer flasks) with traps for CO₂ and volatile organics (e.g., NaOH and ethylene glycol).
-
Controlled environment chamber (20-25°C, dark).
-
Extraction solvents (e.g., acetonitrile, methanol, water).
-
Solid Phase Extraction (SPE) cartridges for cleanup.
-
LC-MS/MS system.
Methodology:
-
Soil Preparation and Equilibration: Adjust soil moisture to 40-60% of maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial populations to stabilize.
-
Application: Apply clethodim (typically ¹⁴C-labeled for mass balance) uniformly to the soil surface at a relevant application rate.
-
Incubation: Place the treated soil samples into the biometer flasks and incubate in the dark at a constant temperature (e.g., 25°C). Maintain aerobic conditions by ensuring continuous, humidified airflow.[4]
-
Sampling: Sacrifice replicate flasks at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract the soil samples exhaustively using an appropriate solvent mixture (e.g., acetonitrile/water). Perform multiple extractions and combine the extracts.
-
Analysis of Volatiles: Analyze the trapping solutions at each sampling interval to quantify ¹⁴CO₂ and volatile organic metabolites.
-
Quantification and Identification:
-
Analyze the soil extracts directly by Liquid Scintillation Counting (LSC) to determine total radioactivity.
-
Concentrate the extracts and analyze by High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAM) to separate and quantify parent compound and metabolites.
-
Identify metabolites by co-chromatography with reference standards and confirm their identity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][12]
-
-
Data Analysis: Plot the concentration of clethodim and each metabolite over time. Calculate the DT50 values using appropriate kinetic models (e.g., first-order kinetics).
Protocol: Analytical Method via LC-MS/MS
This protocol outlines a common approach for the simultaneous determination of clethodim and its key metabolites in soil extracts.
Objective: To achieve sensitive and selective quantification of clethodim, clethodim sulfoxide, clethodim sulfone, and 5-hydroxy sulfone.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each analyte. For example, for 5-hydroxy-clethodim sulfone, a potential transition is m/z 408 -> 204.
Sample Preparation:
-
Extraction: Follow the extraction procedure from the metabolism study (Protocol 5.1).
-
Cleanup (if necessary): Use dispersive solid-phase extraction (d-SPE) with sorbents like C18 or PSA to remove interfering matrix components.[8]
-
Final Preparation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.
Visualization of the Experimental Workflow
Caption: Workflow for an aerobic soil metabolism study of clethodim.
Conclusion
The formation of 5-hydroxy clethodim metabolites under aerobic conditions is a microbially-driven, multi-step process. It does not occur directly from the parent compound but rather as a subsequent transformation of its primary oxidative metabolites, clethodim sulfoxide and clethodim sulfone. The core mechanism involves initial, rapid sulfoxidation followed by enzymatic hydroxylation at the 5-position of the cyclohexene ring. A comprehensive understanding of this pathway, supported by robust experimental data, is essential for predicting the environmental behavior of clethodim residues and ensuring accurate risk assessments for human health and ecosystems. The protocols and data presented in this guide provide a framework for researchers to further investigate these critical transformation processes.
References
- A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites. (n.d.). Benchchem.
- EXTOXNET PIP - CLETHODIM. (n.d.). Oregon State University.
-
Ishimitsu, S., Kaihara, A., Yoshii, K., Tsumura, Y., Nakamura, Y., & Tonogai, Y. (2001). Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS. Journal of AOAC INTERNATIONAL, 84(4), 1172–1178. Retrieved from [Link]
- Clethodim Chemical Name: IUPAC: (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]. (n.d.).
- US EPA-Pesticides; Clethodim. (1991, February 20).
- MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Clethodim. (2022, May 24). Minnesota Department of Natural Resources.
- 5.7 Clethodim (187) TOXICOLOGY. (n.d.).
- Clethodim (187). (n.d.). FAO.org.
- Determination of clethodim. (n.d.). EPA.
- Ishimitsu, S., Kaihara, A., Yoshii, K., Tsumura, Y., Nakamura, Y., & Tonogai, Y. (2001). Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS. J AOAC Int, 84(4), 1172-8.
- Falb, L. N., & Smith, A. E. (1995). Stability and Activity of Clethodim as Influenced by pH, UV Light, and Adjuvant. Weed Technology, 9(3), 577-581.
- Xiong, Y., Guo, Q., Ma, X., Liu, X., Zhou, Z., Wang, P., & Liu, D. (2024). Analysis method for residues of clethodim and its metabolites clethodim sulfone and clethodim sulfoxide in animal origin foods. Chinese Journal of Pesticide Science, 26(5), 994-1001.
- Clethodim | C17H26ClNO3S | CID 136469009. (n.d.). PubChem - NIH.
- Drinking water assessment for Clethodim on flax, leafy greens, sesame, safflower, herbs, hops. (2006, November 30). Regulations.gov.
- Clethodim Human Health Risk Assessment. (2025, June 14). Regulations.gov.
- Chemical structures of clethodim and its oxidation metabolites. (n.d.). ResearchGate.
- Sandín-España, P., Sevilla-Morán, B., Mateo-Miranda, M. M., & Alonso-Prados, J. L. (2017). Study of Clethodim Degradation and By-Product Formation in Chlorinated Water by HPLC. Journal of Agricultural and Food Chemistry, 65(34), 7384–7391.
- CLETHODIM (187). (n.d.). First draft prepared by Alan Hill, Department for Environment, Food and Rural Affairs, Central Science Laboratory.
- Clethodim. (2013, June 24). Regulations.gov.
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Distinguishing Clethodim Imine Sulfone and 5-Hydroxy Clethodim Sulfone: A Guide to Structure, Metabolism, and Analysis
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of two critical metabolites of the cyclohexenone herbicide clethodim: clethodim imine sulfone and 5-hydroxy clethodim sulfone. Designed for researchers, toxicologists, and drug development professionals, this document elucidates the distinct structural, metabolic, and toxicological differences between these two compounds. We will examine their formation pathways, compare their chemical properties, and detail the analytical methodologies required for their accurate identification and quantification. This guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity.
Introduction to Clethodim and its Metabolic Fate
Clethodim is a selective, post-emergence cyclohexenone herbicide widely used to control annual and perennial grasses in a variety of broadleaf crops, including soybeans, cotton, and vegetables.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, thereby disrupting lipid formation in susceptible grass species.[2]
Upon application, clethodim is rapidly metabolized in plants, animals, and the environment through several key pathways.[1][3] The parent compound rarely persists; therefore, residue analysis and toxicological assessments must account for its more stable and significant metabolites. The primary metabolic transformations include:
-
Sulfoxidation: The thioether group is oxidized first to clethodim sulfoxide and subsequently to the more stable clethodim sulfone.[4][5]
-
Hydroxylation: The cyclohexenone ring can be hydroxylated, most notably at the 5-position.[3][6]
-
Oxime Cleavage: The N-O bond of the oxime ether can be cleaved, resulting in the formation of an imine.[3]
These pathways can occur in combination, leading to a complex profile of metabolites. This guide focuses on two such products: clethodim imine sulfone and 5-hydroxy clethodim sulfone, which arise from distinct metabolic routes.
Caption: Metabolic pathways of Clethodim leading to key metabolites.
Profile: Clethodim Imine Sulfone
Formation and Structure
Clethodim imine sulfone is a metabolite found in plants (soybean, carrot, cotton), rotational crops, and goats.[7] Its formation involves two key transformations:
-
Cleavage of the ((E)-3-chloroallyl)oxy) group from the oxime nitrogen.
-
Oxidation of the ethylthio side chain to an ethylsulfonyl group.
This results in a structure that retains the core cyclohexenone ring but features an imine (C=N) group instead of the original oxime ether.
Toxicological Significance
Toxicological studies are essential for determining the risk associated with pesticide residues. For clethodim imine sulfone, the acute oral LD50 in rats was found to be greater than 1400 mg/kg of body weight.[7] It has been tested for genotoxicity in bacterial gene mutation and in vitro chromosomal aberration assays, with no evidence of genotoxicity found.[7] Based on available data, regulatory bodies have concluded that clethodim imine sulfone is of similar toxicity to the parent clethodim compound.[7]
Profile: 5-Hydroxy Clethodim Sulfone
Formation and Structure
5-hydroxy clethodim sulfone is a significant metabolite identified in soybeans, carrots, and is also a minor rat metabolite.[7] Its formation pathway also involves two primary steps, but in a different combination:
-
Oxidation of the ethylthio group to the corresponding sulfone.
-
Hydroxylation of the cyclohexenone ring at the C-5 position.
This metabolite retains the complete oxime ether side chain but is modified by the addition of a hydroxyl group on the ring, which increases its polarity.
Toxicological Significance
Core Differences: A Comparative Analysis
The fundamental differences between clethodim imine sulfone and 5-hydroxy clethodim sulfone stem from their distinct metabolic origins. One results from a cleavage event, while the other results from an addition (hydroxylation) event. These structural modifications have direct consequences for their chemical properties and biological activity.
| Feature | Clethodim Imine Sulfone | 5-Hydroxy Clethodim Sulfone | Rationale / Implication |
| Key Structural Difference | Contains an imine (C=N) group; lacks the chloroallyl oxime moiety. | Contains a hydroxyl (-OH) group at C-5; retains the chloroallyl oxime moiety. | The imine is formed by cleavage, fundamentally altering the side chain. The hydroxyl group is an addition, increasing polarity. |
| Formation Pathway | 1. Cleavage of oxime N-O bond. 2. Oxidation of sulfur. | 1. Oxidation of sulfur. 2. Hydroxylation of cyclohexenone ring at C-5. | Two distinct metabolic routes targeting different parts of the parent molecule. |
| Molecular Formula | C14H23NO3S (as sulfoxide) | C17H26ClNO6S | The loss of the C3H4Cl group in the imine results in a lower molecular weight and different elemental composition. |
| Molecular Weight | ~285.4 g/mol (as sulfoxide)[8] | 407.91 g/mol [][10] | Reflects the significant structural difference from the cleavage event. |
| Relative Toxicity | Considered of similar toxicity to parent clethodim.[7] | Considered of lower toxicity than parent clethodim.[7] | Structural changes directly impact biological interactions and toxicological endpoints. |
Analytical Methodologies for Differentiation and Quantification
Distinguishing between these metabolites requires robust analytical techniques, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being the gold standard for its sensitivity and selectivity.[4][11]
Causality in Analytical Protocol Design
-
Extraction: Acetonitrile is a common extraction solvent because it efficiently extracts a wide range of pesticide polarities from complex matrices like pork, chicken liver, and milk with minimal co-extraction of lipids.[11]
-
Cleanup: A cleanup step, often using C18 solid-phase extraction (SPE) or a dispersive technique like QuEChERS, is critical.[11] This is because matrix components (fats, pigments) can interfere with ionization in the mass spectrometer, causing ion suppression and leading to inaccurate quantification.
-
Chromatography: A C18 reversed-phase column is typically used to separate the metabolites based on polarity. The more polar 5-hydroxy clethodim sulfone will generally have a shorter retention time than less polar metabolites.
-
Detection (MS/MS): Tandem mass spectrometry is highly specific. A precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce characteristic product ions. The specific transitions (e.g., m/z 408 → 204 for 5-hydroxy-clethodim sulfone) act as a unique fingerprint for each analyte, allowing for confident identification even in complex samples.
Standard Protocol: LC-MS/MS Analysis
Below is a representative workflow for the simultaneous determination of clethodim metabolites.
1. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the sample (e.g., crop material).
-
Add 10 mL of acetonitrile and a suitable internal standard. Agitate vigorously for 1 minute.
-
Add partitioning salts (e.g., NaCl, MgSO₄) to induce phase separation.
-
Shake intensively for 1 minute and centrifuge at >3000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for cleanup.
-
Perform dispersive SPE cleanup by adding the aliquot to a tube containing a sorbent (e.g., C18) to remove interfering matrix components.
-
Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Column: ODS (C18) column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to promote protonation for positive ion mode ESI.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
Caption: Typical analytical workflow for clethodim metabolite analysis.
Conclusion
Clethodim imine sulfone and 5-hydroxy clethodim sulfone are two structurally and toxicologically distinct metabolites of the herbicide clethodim. The imine sulfone arises from a cleavage of the oxime side chain, resulting in a metabolite with a toxicological profile similar to the parent compound. In contrast, the 5-hydroxy sulfone is formed via ring hydroxylation, retaining the oxime structure and exhibiting lower toxicity. These differences, rooted in their formation pathways, underscore the importance of specific and sensitive analytical methods like LC-MS/MS to accurately assess residue profiles for food safety and environmental risk assessments. A thorough understanding of these distinctions is paramount for researchers in the fields of agricultural science, toxicology, and regulatory affairs.
References
- A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites. (n.d.). Benchchem.
- 5.7 Clethodim (187) TOXICOLOGY. (n.d.). FAO.
- Xiong, Y., et al. (n.d.). Analysis method for residues of clethodim and its metabolites clethodim sulfone and clethodim sulfoxide in animal origin foods. Journal of Pesticide Science.
- 5-Hydroxy-Clethodim Sulfone (CAS 111031-11-9). (n.d.). BOC Sciences.
- EXTOXNET PIP - CLETHODIM. (n.d.). Oregon State University.
- Environmental Chemistry Methods: Clethodim. (n.d.). US EPA.
- Ishimitsu, S., et al. (2001). Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS. Journal of AOAC International, 84(4), 1172-8.
- Clethodim PubChem CID 136469009. (n.d.). National Center for Biotechnology Information.
- Clethodim (187) Explanation. (n.d.). FAO.
- CLETHODIM (187) First draft. (n.d.). FAO.
- Chemical structures of clethodim and its oxidation metabolites. (n.d.). ResearchGate.
- Clethodim (Ref: RE 45601). (n.d.). AERU, University of Hertfordshire.
- 5-Hydroxy-clethodim Sulfone PubChem CID 137196057. (n.d.). National Center for Biotechnology Information.
- Clethodim imine sulfoxide PubChem CID 139594643. (n.d.). National Center for Biotechnology Information.
- 5-Hydroxy-clethodim Sulfone (CAS 111031-11-9). (n.d.). Santa Cruz Biotechnology.
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5-hydroxy clethodim CAS number and molecular weight identification
Executive Summary
5-Hydroxy clethodim represents a critical class of metabolites derived from the cyclohexanedione herbicide Clethodim. In regulatory residue analysis and environmental fate studies, "5-hydroxy clethodim" rarely refers to a single isolated thioether. Instead, it encompasses the oxidized derivatives—specifically 5-hydroxy clethodim sulfoxide and 5-hydroxy clethodim sulfone .
This guide provides the definitive chemical identification data, metabolic pathways, and validated analytical protocols required for the detection of these compounds in agricultural commodities and environmental matrices.[1]
Chemical Identity and Physicochemical Properties[2][3]
The identification of 5-hydroxy clethodim is complicated by the rapid oxidation of the sulfur moiety in the side chain. Researchers must distinguish between the sulfoxide and sulfone forms, which are the stable targets for analytical standards.
Core Identification Data
| Analyte | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula | Chemical Structure Description |
| 5-Hydroxy Clethodim Sulfoxide | 111031-08-4 | 391.91 | C₁₇H₂₆ClNO₅S | Hydroxylation at the 5-position of the cyclohexene ring; sulfur oxidized to sulfoxide. |
| 5-Hydroxy Clethodim Sulfone | 111031-11-9 | 407.91 | C₁₇H₂₆ClNO₆S | Hydroxylation at the 5-position; sulfur fully oxidized to sulfone.[2] |
| Clethodim (Parent) | 99129-21-2 | 359.91 | C₁₇H₂₆ClNO₃S | Unoxidized thioether; no hydroxyl group at position 5. |
Critical Note: The unoxidized "5-hydroxy clethodim" (thioether) is transient and rarely used as a reference standard. Regulatory frameworks (EFSA, EPA) focus on the sum of clethodim and its metabolites , often converting all species to the sulfone form for quantification.
Metabolic Pathway and Formation[1]
Clethodim degrades primarily through oxidation and hydroxylation. The metabolic pathway bifurcates: the sulfur atom is oxidized to a sulfoxide and then a sulfone, while the cyclohexanedione ring undergoes hydroxylation at the 5-position.
Pathway Visualization
Figure 1: Metabolic pathway of Clethodim showing the formation of 5-hydroxy sulfoxide and sulfone metabolites.
Analytical Protocols
Accurate quantification requires distinguishing between the "Common Moiety" approach (total residue) and specific metabolite determination via LC-MS/MS.
Method A: LC-MS/MS Specific Determination
This method allows for the simultaneous quantification of the parent, sulfoxide, and 5-hydroxy metabolites without chemical conversion.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (0.1%)
-
Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
Reference Standards: Clethodim Sulfoxide (CAS 111031-08-4), Clethodim Sulfone (CAS 111031-11-9).
Workflow:
-
Extraction: Weigh 10 g of homogenized sample (e.g., crop matrix). Add 10 mL acetonitrile acidified with 1% formic acid.
-
Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min to induce phase separation. Centrifuge at 4000 rpm for 5 min.
-
Cleanup (d-SPE): Transfer aliquot of supernatant to a tube containing PSA (Primary Secondary Amine) and C18 sorbent to remove lipids and sugars. Centrifuge.
-
Analysis: Inject into LC-MS/MS (ESI+).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol + 0.1% Formic Acid.
-
MRM Transitions:
-
5-OH Sulfoxide: m/z 392.0 → 164.0 (Quant), 392.0 → 204.0 (Qual).
-
5-OH Sulfone: m/z 408.0 → 164.0 (Quant).
-
-
Method B: Total Residue Method (Oxidation)
Used for regulatory compliance where the residue definition is the "sum of clethodim and metabolites."
Principle: All sulfide and sulfoxide forms (including 5-hydroxy variants) are chemically oxidized to their corresponding sulfones using m-chloroperoxybenzoic acid (MCPBA).
Workflow:
-
Extraction: Extract sample with acetone/hexane.
-
Oxidation: Treat extract with MCPBA for 30 mins. This converts:
-
Derivatization (Optional): Some protocols further methylate the 5-hydroxyl group using diazomethane to improve GC stability, though modern LC-UV/MS methods analyze the sulfone directly.
-
Quantification: Analyze as specific sulfone peaks.
Analytical Logic Flow
Figure 2: Decision matrix for selecting specific vs. total residue analytical methods.
Regulatory Implications
The European Food Safety Authority (EFSA) and US EPA define the residue of clethodim for enforcement as:
-
Sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties and their sulfoxides and sulfones, expressed as clethodim.
This definition mandates that any analytical method must be capable of recovering the 5-hydroxy metabolites. Failure to oxidize or specifically detect the 5-hydroxy variants will result in under-reporting of total residues.
References
-
European Food Safety Authority (EFSA). (2019). Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.[8] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137185117, 5-Hydroxy-clethodim Sulfoxide.[9] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137196057, 5-Hydroxy-clethodim Sulfone. Available at: [Link]
-
Food and Agriculture Organization (FAO). (2019). Clethodim: Report of the Joint Meeting on Pesticide Residues (JMPR). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (1998). Determination of Clethodim Residues in Soil (Method RM-26SA). Available at: [Link]
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- 3. Simultaneous determination and dietary risk assessment of clethodim and its metabolites in different fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination and dietary risk assessment of clethodim and its metabolites in different fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Robust Oxidation-Based Method for the Determination of Total Clethodim Residues
Abstract
This application note provides a detailed protocol for the determination of total clethodim residues in various matrices. Regulatory bodies worldwide define the total clethodim residue as the sum of the parent compound, clethodim, and its primary metabolites, including clethodim sulfoxide and clethodim sulfone, expressed as clethodim equivalents.[1][2] This methodology employs a common moiety approach, which involves the chemical oxidation of clethodim and its sulfoxide metabolite to the more stable clethodim sulfone. This conversion simplifies the analysis by quantifying a single, stable analyte, thereby improving accuracy and reproducibility. The protocol described herein is grounded in established analytical principles and is intended for researchers, scientists, and professionals in food safety and environmental monitoring.
Introduction: The Rationale for a Total Residue Method
Clethodim is a post-emergence cyclohexanedione herbicide widely used for controlling grass weeds in broadleaf crops.[3] Following application, clethodim is rapidly metabolized in plants and animals, primarily through oxidation of the sulfide group.[3][4] This metabolic pathway leads to the formation of clethodim sulfoxide and, subsequently, clethodim sulfone.[4] Due to the presence of these multiple, structurally related compounds, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have established that the total toxic residue for risk assessment and tolerance enforcement should encompass clethodim and its key metabolites.[1][5]
The analytical challenge lies in accurately quantifying all these components, which may be present at varying concentrations. A "common moiety" approach simplifies this complex analysis. By oxidizing both the parent clethodim and the intermediate clethodim sulfoxide to the single, stable end-product, clethodim sulfone, the total residue can be determined by measuring this one compound.[6][7] This strategy offers several advantages:
-
Simplified Chromatography: Analysis is streamlined by focusing on a single analyte, avoiding potential issues with the chromatographic separation of multiple related compounds.[3]
-
Enhanced Sensitivity and Stability: Clethodim sulfone is often more stable than its precursors, leading to more reliable and reproducible quantification.
-
Regulatory Compliance: This approach directly addresses the residue definition set by many international regulatory bodies.[1][2]
The oxidizing agent of choice for this conversion is typically meta-chloroperoxybenzoic acid (m-CPBA), which efficiently and selectively converts the sulfide and sulfoxide functionalities to the sulfone.[7][8]
Chemical Transformation Pathway
The core of this analytical method is the controlled chemical oxidation of clethodim and its primary metabolite, clethodim sulfoxide, into a single, quantifiable compound, clethodim sulfone. This process ensures that all residues of toxicological concern are accounted for in the final measurement.
Caption: Metabolic and analytical oxidation pathway of clethodim.
Comprehensive Experimental Protocol
This protocol outlines the necessary steps for sample extraction, oxidation, and cleanup prior to chromatographic analysis. It is designed to be a robust starting point, which should be validated for each specific matrix.
Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier |
| Acetonitrile | HPLC or Pesticide Residue Grade | Standard laboratory suppliers |
| Acetone | Pesticide Residue Grade | Standard laboratory suppliers |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≥77% | Sigma-Aldrich or equivalent |
| Sodium Thiosulfate | ACS Reagent Grade | Standard laboratory suppliers |
| Sodium Sulfate (Anhydrous) | ACS Reagent Grade, granular | Standard laboratory suppliers |
| Solid Phase Extraction (SPE) Cartridges | C18 or as determined by matrix | Waters, Agilent, or equivalent |
| Clethodim Sulfone Analytical Standard | >98% Purity | BenchChem or equivalent |
Note: All solvents should be of the highest purity to minimize background interference. All water used should be deionized or HPLC grade.
Step-by-Step Methodology
The following workflow provides a comprehensive guide from sample receipt to the final extract ready for instrumental analysis.
Sources
- 1. Federal Register :: Clethodim; Pesticide Tolerance [federalregister.gov]
- 2. eCFR :: 40 CFR 180.458 -- Clethodim; tolerances for residues. [ecfr.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization Strategies for the Gas Chromatographic Analysis of Clethodim Metabolites
Introduction: The Analytical Challenge of Clethodim Metabolites
Clethodim is a post-emergence cyclohexanedione herbicide widely used for controlling grass weeds in broadleaf crops.[1] Following application, clethodim is rapidly metabolized in plants and soil into more polar and persistent compounds, primarily clethodim sulfoxide and clethodim sulfone.[1][2] Regulatory monitoring and environmental risk assessment necessitate robust analytical methods for the quantification of these metabolites.
Gas chromatography (GC) offers high resolution and, when coupled with mass spectrometry (GC-MS), provides excellent sensitivity and specificity. However, direct GC analysis of clethodim sulfoxide and clethodim sulfone is problematic. These metabolites are polar, non-volatile, and thermally labile, decomposing at the high temperatures required for GC analysis.[2][3][4] To overcome this, a derivatization step is essential to convert the polar metabolites into more volatile and thermally stable analogues suitable for GC separation and detection.[5]
This guide provides a detailed overview and comparison of two primary derivatization techniques—methylation and silylation—and presents comprehensive protocols for their application in the analysis of clethodim metabolites.
The "Why": Rationale for Derivatization
The core principle of derivatization for GC is to decrease the polarity and increase the volatility of an analyte.[5][6] This is achieved by replacing active hydrogen atoms on functional groups like hydroxyls (-OH) and carboxylic acids (-COOH) with less polar, non-hydrogen-bonding groups.[5][7]
-
Increased Volatility: Clethodim metabolites have high boiling points due to strong intermolecular hydrogen bonding.[3] Derivatization breaks these bonds, lowering the boiling point and allowing the compounds to vaporize in the GC inlet without decomposition.[8]
-
Improved Thermal Stability: The derivatized molecules are more stable at the high temperatures of the GC column, preventing on-column degradation and ensuring accurate quantification.[7]
-
Enhanced Chromatographic Performance: By reducing polarity, derivatization minimizes peak tailing caused by interactions with active sites on the GC column and liner, resulting in sharper, more symmetrical peaks for better resolution and sensitivity.[5]
Choosing a Derivatization Strategy: Methylation vs. Silylation
The two most common and effective derivatization strategies for acidic and polar compounds like clethodim metabolites are methylation and silylation. The choice between them depends on laboratory safety protocols, matrix complexity, and available instrumentation.
Methylation
Methylation involves the addition of a methyl group (-CH₃) to active hydrogens. For clethodim analysis, this often refers to the esterification of a dicarboxylic acid moiety formed after an oxidation and cleavage step in a "common moiety" method.[9]
-
Reagents:
-
Diazomethane (CH₂N₂): Highly effective and reactive, but also extremely toxic, carcinogenic, and explosive, requiring specialized glassware and stringent safety precautions.[10][11]
-
Trimethylsilyldiazomethane (TMS-diazomethane): A safer, more convenient alternative to diazomethane that performs the same methylation reaction with less risk.[12][13]
-
Acidified Methanol (e.g., HCl in Methanol): A classical approach that involves refluxing the sample with an acidic methanol solution to form methyl esters.[9][14]
-
-
Advantages:
-
Disadvantages:
Silylation
Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, -Si(CH₃)₃. It is a versatile and widely used technique for a broad range of polar compounds.[7][16]
-
Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and popular silylating agent. Often used with a catalyst like 1% TMCS (trimethylchlorosilane) to enhance reactivity.[7]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the common silylating reagents, which means its byproducts are less likely to interfere with analyte peaks in the chromatogram.[6][8]
-
-
Advantages:
-
Disadvantages:
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for sample preparation and derivatization. It is crucial that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Sample Preparation Workflow
A common approach for residue analysis involves a "common moiety method," where clethodim and its primary metabolites are first oxidized to a common molecule, which is then derivatized for GC analysis.[9][19] This simplifies the analysis by converting multiple analytes into a single target compound.
Protocol 1: Methylation via Common Moiety Method
This protocol is adapted from established regulatory methods and involves oxidation to a dicarboxylic acid followed by methylation.[9]
Materials:
-
Sample extract containing clethodim and its metabolites, evaporated to dryness.
-
Hydrogen peroxide (30%)
-
Potassium hydroxide
-
Hydrochloric acid (HCl)
-
Anhydrous Methanol
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM), pesticide grade
-
Sodium Sulfate, anhydrous
-
Reflux condenser, heating mantle, ultrasonic bath, separatory funnels.
Procedure:
-
Oxidation: To the dried sample residue in a round-bottom flask, add an alkaline solution of hydrogen peroxide. Allow the reaction to proceed to oxidize clethodim and its sulfoxide/sulfone metabolites to 3-[2-(ethylsulfonyl)propyl]pentanedioic acid.
-
Neutralization & Evaporation: Carefully neutralize the reaction mixture with HCl and subsequently evaporate it to dryness using a rotary evaporator.[9]
-
Methylation (Esterification):
-
Extraction of Derivative:
-
Carefully add 130 mL of saturated sodium bicarbonate solution to neutralize the acid.[9] Check that the pH is ≥ 7.
-
Transfer the contents to a 500 mL separatory funnel.
-
Perform a liquid-liquid extraction by partitioning with three successive 100 mL portions of dichloromethane.[9]
-
Combine the organic (lower) layers.
-
-
Drying and Concentration:
-
Pass the combined DCM extracts through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to a final volume of 1-2 mL under a gentle stream of nitrogen.
-
The sample, now containing the dimethyl ester of the pentanedioic acid, is ready for optional silica gel cleanup and GC-MS analysis.[9]
-
Protocol 2: Silylation Derivatization
This protocol is a general method for silylating polar compounds and can be applied after extraction and cleanup of the clethodim metabolites.
Materials:
-
Dried sample extract in a 2 mL autosampler vial.
-
BSTFA + 1% TMCS (or MSTFA)
-
Pyridine or Acetonitrile (anhydrous grade)
-
Heating block or oven.
Procedure:
-
Reconstitution: Ensure the sample extract is completely dry. Any moisture will consume the silylating reagent and lead to poor derivatization efficiency.[7] Reconstitute the residue in 50 µL of anhydrous pyridine or acetonitrile.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction:
-
Cap the vial tightly.
-
Vortex briefly to mix.
-
Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined for the specific analytes and matrix.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS. It is critical to analyze silylated samples promptly as the derivatives can degrade in the presence of even trace amounts of moisture.[16]
-
Data and Performance Comparison
The selection of a derivatization method impacts key analytical parameters. The following table summarizes typical performance characteristics based on literature and established methods.
| Parameter | Methylation (via Common Moiety) | Silylation (Direct) | Causality & Expert Insight |
| Target Analyte(s) | Single dimethyl ester derivative.[9][20] | Individual TMS-derivatives for each metabolite. | The common moiety method simplifies chromatography but loses information on the individual metabolite concentrations. Direct silylation allows for separate quantification. |
| Safety | High risk (Diazomethane).[10] Moderate (Acid/Heat). | Low to moderate risk. Reagents are moisture-sensitive.[7] | TMS-diazomethane is a much safer methylation alternative.[12] Proper handling in a fume hood is mandatory for all derivatization reagents. |
| Derivative Stability | High. Methyl esters are generally stable.[11] | Moderate. Highly sensitive to hydrolysis.[16] | Silylated samples should be analyzed within 24 hours and stored under anhydrous conditions. The stability of TMS vs. MCF derivatives can vary.[16] |
| Reaction Conditions | Reflux at elevated temperatures (30-60 min).[9][14] | Mild (Room temp to 70°C, 15-60 min).[8] | Silylation is generally faster and requires less harsh conditions, which can be advantageous for preserving other components in a complex sample. |
| Typical Detector | Flame Photometric Detector (FPD) - Sulfur Mode.[9] | Mass Spectrometry (MS). | FPD is highly selective for sulfur-containing compounds like clethodim. MS provides definitive structural confirmation and is universally applicable. |
| LOD/LOQ | 0.01 - 0.05 mg/kg (ppm).[15] | Dependent on matrix and instrumentation, but generally comparable or better. | Both methods can achieve the low detection limits required for residue monitoring, with LC-MS/MS often being the most sensitive overall.[1] |
Conclusion and Recommendations
Both methylation and silylation are viable and effective derivatization techniques for the GC analysis of clethodim metabolites.
-
Methylation , particularly within a common moiety framework, is a robust and well-validated approach used in many official regulatory methods.[9][20] Its primary drawback is the hazard associated with traditional reagents like diazomethane, although safer alternatives are available.[12] This method is ideal for labs needing to adhere to historical or regulatory protocols focused on total residue determination.
-
Silylation offers a safer, faster, and more versatile alternative.[7] It allows for the simultaneous analysis of individual metabolites, providing a more detailed residue profile. The main consideration is the moisture sensitivity of the derivatives, requiring careful sample handling and prompt analysis. This method is recommended for research applications and for labs looking to develop newer, more efficient, and safer analytical workflows.
Ultimately, the choice of derivatization technique should be based on a careful evaluation of the analytical objective, available equipment, safety infrastructure, and the specific requirements of the sample matrix.
References
- Modification of Preparation of Diazomethane for Methyl Esterification of Environmental Samples Analysis by Gas Chromatography. (n.d.). Google Scholar.
- A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites. (n.d.). Benchchem.
- Determination of clethodim. (n.d.). EPA.
- Hill, A. (n.d.). CLETHODIM (187). FAO.
- Multiresidue determination of acidic pesticides in water by HPLC-DAD with confirmation by GC-MS using conversion to the methyl ester with trimethylsilyldiazomethane. (2003). PubMed.
- CLETHODIM (187) EXPLANATION. (n.d.). FAO.
- Environmental Chemistry Methods: Clethodim; 410302-09. (n.d.). US EPA.
- Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS. (n.d.). ResearchGate.
- Clethodim Human Health Risk Assessment. (2025). Regulations.gov.
- 41030209-clethodim-ecm-soil-hplc.pdf. (n.d.). EPA.
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). Luxembourg Institute of Health.
- 5.7 Clethodim (187) TOXICOLOGY. (n.d.). inchem.org.
- Extraction and derivatization of polar herbicides for GC-MS analyses. (2025). ResearchGate.
- Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. (2025). ResearchGate.
- How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. (2015). ResearchGate.
- Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube.
- Application Notes and Protocols for the Analytical Detection of Clethodim Sulfoxide. (n.d.). Benchchem.
- Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed.
- Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide. (n.d.). ResearchGate.
- Clethodim. (n.d.). PubChem.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube.
- Clethodim FAO evaluation only. (2017). Food and Agriculture Organization of the United Nations.
- BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) product information. (n.d.). Sigma-Aldrich.
- LC chromatogram of clethodim and its oxidation metabolites. (n.d.). ResearchGate.
- EXTOXNET PIP - CLETHODIM. (n.d.). Oregon State University.
- Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen.
- CLETHODIM (187) EXPLANATION. (n.d.). FAO.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). PMC.
- Chemical structures of clethodim and its oxidation metabolites.. (n.d.). ResearchGate.
- Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS. (2001). PubMed.
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- 4. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]
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- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. epa.gov [epa.gov]
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- 12. Multiresidue determination of acidic pesticides in water by HPLC-DAD with confirmation by GC-MS using conversion to the methyl ester with trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.lih.lu [researchportal.lih.lu]
- 18. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Protocol for the Determination of Total Clethodim Residues in Plant Tissue via Oxidative Conversion to a Common Moiety
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract & Introduction
Clethodim is a post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in a vast array of broadleaf crops.[1][2] Following application, clethodim is rapidly metabolized within plant tissues. The primary metabolic pathway involves oxidation of the parent compound's sulfur atom to form clethodim sulfoxide, which can be further oxidized to clethodim sulfone.[3][4][5] Due to this rapid transformation, residue analysis for regulatory and food safety purposes must account for not only the parent clethodim but also its principal metabolites.
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established that the total toxicologically relevant residue should be measured.[6][7] To achieve this, a "common moiety" analytical approach is employed. This strategy involves the chemical conversion of the parent compound and its related metabolites into a single, stable analyte that can be easily quantified. While acid hydrolysis is a common technique for cleaving conjugated pesticide residues (e.g., glycosides), the validated and accepted methodology for total clethodim determination relies on chemical oxidation .[3][8]
This application note provides a detailed protocol for the determination of total clethodim residues in plant tissues. The method involves a robust extraction followed by the oxidation of both clethodim and clethodim sulfoxide into clethodim sulfone using meta-chloroperoxybenzoic acid (m-CPBA). The resulting single analyte, clethodim sulfone, is then quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity.[1][9]
Principle of the Common Moiety Method
The core principle of this method is the simplification of a complex residue profile into a single, quantifiable molecule. Clethodim and its primary metabolite, clethodim sulfoxide, exist in the sample extract. A direct, simultaneous analysis would require analytical standards and calibration for each compound. The common moiety approach circumvents this by using a chemical oxidant to drive both compounds to their highest oxidation state, clethodim sulfone.
Causality of Experimental Choice:
-
Why Oxidation? The thioether group in both clethodim and clethodim sulfoxide is susceptible to oxidation. Using a strong oxidizing agent like m-CPBA ensures a complete and stoichiometric conversion to the sulfone. This creates a single "analytical target" that is directly proportional to the total initial concentration of clethodim and its metabolites.[3][8]
-
Why Clethodim Sulfone? Clethodim sulfone is a stable, readily chromatographable molecule, making it an ideal final analyte for robust quantification by LC-MS/MS.
The metabolic and analytical conversion pathway is illustrated below.
Caption: Metabolic and analytical pathway for clethodim.
Materials and Reagents
Equipment
-
High-speed homogenizer (e.g., Polytron, Ultra-Turrax)
-
Refrigerated centrifuge capable of holding 50 mL tubes
-
Vortex mixer
-
Analytical balance (0.0001 g)
-
Rotary evaporator or nitrogen evaporator
-
Solid Phase Extraction (SPE) manifold (if required)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
pH meter
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, deionized (18 MΩ·cm)
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate, pesticide residue grade
-
n-Hexane, pesticide residue grade
-
Formic Acid, 98% or higher, LC-MS grade
-
Ammonium Formate, LC-MS grade
-
Sodium Chloride (NaCl), analytical grade
-
Magnesium Sulfate (MgSO₄), anhydrous, analytical grade
-
meta-Chloroperoxybenzoic acid (m-CPBA), ≥77%
-
Clethodim, Clethodim Sulfoxide, and Clethodim Sulfone analytical standards (Purity >98%)
-
QuEChERS extraction salt packets (e.g., containing MgSO₄, NaCl, sodium citrate)[10]
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA and C18 sorbents)
Detailed Experimental Protocol
This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for initial extraction, followed by post-extraction oxidation.[1][11]
Caption: Overall workflow for total clethodim residue analysis.
Sample Preparation and Extraction
-
Homogenization: Weigh 10 ± 0.1 g of a representative, cryo-milled plant tissue sample into a 50 mL polypropylene centrifuge tube. For samples with high water content, pre-chilling or addition of dry ice during homogenization can prevent degradation.[11]
-
Fortification (for QC): For recovery experiments, fortify blank matrix samples with known concentrations of clethodim and clethodim sulfoxide standards at this stage.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Homogenization/Extraction: Cap the tube securely and shake vigorously or homogenize for 2 minutes at high speed. This step ensures the solvent penetrates the sample matrix to efficiently extract the target analytes.[12]
-
Salting-Out: Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). The addition of salts induces phase separation between the aqueous fraction of the sample and the acetonitrile layer, partitioning the pesticides into the organic solvent.[1]
-
Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes. This will result in a clean supernatant of acetonitrile containing the extracted residues.
Oxidation to Clethodim Sulfone
-
Aliquot Transfer: Carefully transfer a 1 mL aliquot of the acetonitrile supernatant to a clean glass test tube.
-
Oxidant Preparation: Prepare a fresh solution of 10 mg/mL m-CPBA in acetonitrile.
-
Oxidation Reaction: Add 100 µL of the m-CPBA solution to the 1 mL extract. Vortex briefly to mix. Allow the reaction to proceed at room temperature for 30 minutes.
-
Rationale: This step quantitatively converts all extracted clethodim and clethodim sulfoxide into clethodim sulfone, the common moiety for analysis.[8]
-
Dispersive SPE (d-SPE) Cleanup
-
Transfer to d-SPE Tube: Transfer the oxidized extract into a 2 mL d-SPE cleanup tube containing primary secondary amine (PSA) and C18 sorbents.
-
Rationale for Sorbents: PSA removes organic acids and some sugars, while C18 removes non-polar interferences like lipids and waxes, thereby reducing matrix effects in the LC-MS/MS analysis.[12]
-
-
Cleanup: Vortex the tube for 1 minute, then centrifuge at ≥8000 rpm for 5 minutes.
Final Sample Preparation and Analysis
-
Final Extract: Transfer an aliquot of the cleaned supernatant into an autosampler vial.
-
Solvent Exchange (Optional but Recommended): For improved chromatographic peak shape, the sample can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the final sample into the LC-MS/MS system. Quantification is performed against a matrix-matched calibration curve prepared using the clethodim sulfone analytical standard.
Instrumental Analysis Parameters
The following table provides typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument in use.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transitions | Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for clethodim sulfone (Quantifier & Qualifier) |
Quantification and Quality Control
-
Calibration: A matrix-matched calibration curve should be prepared by fortifying blank plant extract (that has undergone the full sample preparation process, including oxidation) with known concentrations of clethodim sulfone standard. This is critical to compensate for any matrix-induced signal suppression or enhancement.
-
Recovery: The method's accuracy should be validated by analyzing blank matrix samples fortified with both clethodim and clethodim sulfoxide at various concentration levels (e.g., Limit of Quantitation (LOQ), 10x LOQ, 100x LOQ). Acceptable recovery is typically within 70-120%.[6]
-
Precision: Replicate analyses (n≥5) of fortified samples should be performed to determine the method's precision, with a relative standard deviation (RSD) of <20% being a common requirement.
References
-
U.S. Environmental Protection Agency. (n.d.). Determination of clethodim. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clethodim. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Clethodim; 410302-09. Retrieved from [Link]
-
Federal Register. (2001, September 17). Clethodim; Pesticide Tolerance. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1997). Clethodim (187). Retrieved from [Link]
- Xiong, Y., et al. (2024). Analysis method for residues of clethodim and its metabolites clethodim sulfone and clethodim sulfoxide in animal origin foods. Chinese Journal of Pesticide Science, 26(5), 994-1001.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Clethodim; 410302-09. Retrieved from [Link]
-
Oregon State University. (n.d.). EXTOXNET PIP - CLETHODIM. Retrieved from [Link]
-
SCION Instruments. (2025, March 17). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
- Fayez, K. A., & Kristen, U. (2016). The negative effects of clethodim in photosynthesis and gas-exchange status of maize plants are ameliorated by salicylic acid pr. Photosynthetica, 54, 284-293.
-
University of Hertfordshire. (2026, February 2). Clethodim (Ref: RE 45601). AERU Pesticide Properties Database. Retrieved from [Link]
-
Regulations.gov. (2007, September 28). Clethodim: Human Health Risk Assessment. Retrieved from [Link]
-
Federal Register. (2007, May 9). Clethodim; Pesticide Tolerance. Retrieved from [Link]
-
MDPI. (2024, April 22). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Clethodim (187) EXPLANATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1991, February 20). US EPA-Pesticides; Clethodim. Retrieved from [Link]
-
Minnesota Department of Natural Resources. (2022, May 24). MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Clethodim. Retrieved from [Link]
-
PennState Extension. (2025, March 15). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
-
AZoM. (2012, December 3). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]
- You, X., Lin, L., & Liu, F. (2014). Dissipation and residues of clethodim and its oxidation metabolites in a rape-field ecosystem using QuEChERS and liquid chromatography/tandem mass spectrometry. Food Chemistry, 145, 949-955.
-
Agilent Technologies. (n.d.). Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. Retrieved from [Link]
-
ACS Publications. (2010, February 3). Indirect Photodegradation of Clethodim in Aqueous Media. Byproduct Identification by Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - CLETHODIM. Retrieved from [Link]
- Google Patents. (n.d.). US6300281B1 - Optically pure(−) clethodim, compositions and methods for controlling plant growth comprising the same.
- Ishimitsu, S., et al. (2001). Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS.
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Troubleshooting & Optimization
Technical Guide: Improving Recovery of Polar Clethodim Metabolites in Soil
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: Recovering Clethodim and its polar metabolites (Clethodim Sulfoxide and Clethodim Sulfone) from soil is notoriously difficult due to two conflicting factors:
-
Instability: The parent compound (Clethodim) is chemically labile, rapidly oxidizing to the sulfoxide form or degrading into imine byproducts under aerobic conditions.
-
Polarity Divergence: The parent is relatively non-polar (LogP ~4.5), while the sulfoxide and sulfone metabolites are significantly more polar. This creates a "tug-of-war" in extraction solvent selection—solvents that dissolve the parent well may leave polar metabolites bound to soil particles.
This guide moves beyond standard "cookbook" methods, providing a logic-based troubleshooting framework to maximize recovery rates (aiming for 70–120%) for speciated analysis via LC-MS/MS.
Metabolic & Degradation Pathway[2][8]
Understanding the degradation pathway is critical for troubleshooting "missing" mass balance. If your parent recovery is low but metabolite recovery is high, you are likely observing in-situ oxidation during your extraction process, not just environmental degradation.
Figure 1: Degradation pathway of Clethodim.[1][2][3] Note that "loss" of parent often equals "gain" of sulfoxide during sample prep.
Critical Troubleshooting Guides (FAQs)
Module A: Extraction Efficiency & Solvent Chemistry[6]
Q1: I am getting <50% recovery for Clethodim Sulfoxide and Sulfone, but acceptable recovery for the parent. Why?
Root Cause: The extraction solvent is likely too non-polar. Standard pesticide methods often use pure Acetonitrile (ACN) or Ethyl Acetate. While excellent for the parent, these struggle to desorb the polar sulfoxide/sulfone from soil binding sites (clays/organic matter).
The Fix:
-
Modify Solvent System: Switch to an Acetonitrile:Water (80:20 v/v) blend. The water component swells the soil pores and increases the solubility of polar metabolites.
-
Acidification: Clethodim and its metabolites are weak acids (pKa ~4.5). In neutral soil, they may exist as anions, binding to cationic soil sites.
-
Protocol: Acidify the extraction solvent with 0.1% to 1.0% Formic Acid or Acetic Acid. This suppresses ionization, keeping the analytes in their neutral form, which partitions better into the organic solvent.
-
Q2: My parent Clethodim recovery is near zero, but Sulfoxide levels are suspiciously high (even in spiked blanks).
Root Cause: In-situ oxidation. You are likely oxidizing the parent compound during the homogenization or shaking step. High-speed blending generates heat and introduces oxygen.
The Fix:
-
Temperature Control: Perform all extraction steps with cold solvents (
) and keep samples on ice. -
Antioxidant Addition: Add Ascorbic Acid (5 mg/g soil) to the sample before extraction to act as an oxygen scavenger.
-
Minimize Headspace: If using a shaker, ensure vials are full to minimize air volume, or purge with nitrogen before capping.
Module B: Sample Cleanup (QuEChERS & SPE)
Q3: I used a standard QuEChERS kit (AOAC 2007.01) and my sensitivity dropped drastically.
Root Cause: Adsorption by PSA (Primary Secondary Amine). PSA is designed to remove fatty acids and sugars. However, because Clethodim metabolites retain acidic protons, PSA will irreversibly bind them , removing them from your extract along with the matrix.
The Fix:
-
Bypass PSA: Use a cleanup sorbent containing only C18 (ODS) and Graphitized Carbon Black (GCB) (if pigment removal is needed).
-
Alternative: If you must use PSA to remove humic acids, you must use the Citrate-Buffered QuEChERS method. The buffer maintains a pH (~5.0) that prevents the analytes from becoming fully anionic, slightly reducing binding to PSA, though total exclusion of PSA is safer.
Q4: The soil extract is dark/complex, causing ion suppression in LC-MS/MS.
Root Cause: Co-extracted humic and fulvic acids.
The Fix: Use a specialized SPE cleanup if QuEChERS fails.
-
Protocol: Use a Polymeric Weak Anion Exchange (WAX) cartridge.
-
Load sample at pH ~5 (Analytes bind to resin).
-
Wash with Methanol (Removes neutrals/interferences).
-
Elute with Methanol + 5% Formic Acid (Acid breaks the ionic interaction, releasing the metabolites).
-
Optimized Experimental Workflow
The following protocol integrates the troubleshooting points above into a robust workflow for simultaneous recovery.
Table 1: Optimized Extraction Parameters
| Parameter | Recommendation | Rationale |
| Sample Mass | 5–10 g Soil | Smaller mass reduces matrix load. |
| Hydration | Add 5 mL Water (if soil is dry) | Reactivates soil pores for better solvent penetration. |
| Extraction Solvent | ACN:Water (80:20) + 1% Formic Acid | Water for polarity; Acid for protonation/stability. |
| Agitation | Vortex (1 min) + Shake (30 min) | Avoid high-speed blending (heat/oxidation). |
| Salts (QuEChERS) | MgSO4 + NaCl (or Citrate Buffer) | Induces phase separation. |
| Cleanup | C18 Only (Avoid PSA) | Prevents loss of acidic metabolites. |
Workflow Diagram
Figure 2: Optimized QuEChERS workflow avoiding PSA to preserve acidic metabolites.
Instrumental Considerations (LC-MS/MS)
Column Selection: Use a C18 column with high aqueous stability (e.g., Acquity HSS T3 or equivalent). The polar metabolites elute early; a standard C18 might not retain the sulfoxide well, leading to elution in the solvent front (suppression zone).
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate helps with ionization efficiency for these specific sulfonyl compounds.
References
-
You, X., Liang, L., & Liu, F. (2014).[4] Dissipation and residues of clethodim and its oxidation metabolites in a rape-field ecosystem using QuEChERS and liquid chromatography/tandem mass spectrometry. Food Chemistry, 143, 170-174. Link
-
Ishimitsu, S., et al. (2001).[3][5] Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS. Journal of AOAC International, 84(4), 1172-1178.[5] Link
-
European Food Safety Authority (EFSA). (2019). Peer review of the pesticide risk assessment of the active substance clethodim.[2] EFSA Journal, 17(5), 5676. Link
-
U.S. Environmental Protection Agency (EPA). (1998). Clethodim; Pesticide Tolerance. Federal Register. Link
-
BenchChem. (2025).[6] A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites. Link
Sources
- 1. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]
- 2. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cyclohexanedione Oxime Herbicide Analysis
Topic: Resolving Interference & Stability Issues in Sethoxydim and Clethodim Metabolite Analysis Audience: Analytical Chemists, Residue Analysts, and Drug Development Scientists.
Executive Summary: The "Common Moiety" Trap
Welcome to the technical support center. If you are experiencing cross-talk, ghost peaks, or quantification errors between Sethoxydim and Clethodim , you are likely encountering one of two distinct problems:
-
Methodological Interference: Using an older "Common Moiety" method (oxidative degradation) that strips away the unique side-chains that distinguish the two parents.
-
Chromatographic/Isomeric Confusion: Misinterpreting the E/Z isomer peak splitting unique to Clethodim, or failing to account for the Chlorine isotope pattern that definitively separates it from Sethoxydim.
This guide provides the protocols to resolve these specific interference and stability challenges.
Module 1: Troubleshooting "Ghost" Signals & Interference
Q: Why do I see signals in my Sethoxydim channel when analyzing Clethodim (or vice versa)?
A: In modern LC-MS/MS, direct isobaric interference is chemically impossible if the method is configured correctly, because Clethodim contains a Chlorine atom (
If you see crosstalk, it is likely due to Source Fragmentation or Common Moiety Degradation .
The Root Cause Analysis
-
Mass Difference:
-
Sethoxydim:
(Monoisotopic Mass: ~327.19 Da) -
Clethodim:
(Monoisotopic Mass: ~359.13 Da)
-
-
The Interference Mechanism: If you use high in-source energy, Clethodim can lose the chloro-allyl group. However, the primary confusion comes from historical UV methods or acidic oxidation methods that convert both parents into glutaric acid derivatives.
Solution: The Isotope Confirmation Protocol
To confirm if a peak is truly Clethodim (and not a Sethoxydim interference), you must monitor the Chlorine isotope signature. Sethoxydim will never show a
Table 1: Optimized MRM Transitions for Specificity
| Analyte | Precursor ( | Product ( | Dwell (ms) | Purpose |
| Sethoxydim | 328.2 ( | 184.1 | 50 | Quantifier (Side chain cleavage) |
| 328.2 | 282.1 | 50 | Qualifier (Loss of ethoxy) | |
| Clethodim ( | 360.1 ( | 164.1 | 50 | Quantifier (Specific to Clethodim) |
| Clethodim ( | 362.1 ( | 166.1 | 100 | Confirmation (Must exist at ~33% intensity of |
| Clethodim Sulfoxide | 376.1 | 180.1 | 50 | Major Metabolite |
| Sethoxydim Sulfoxide | 344.2 | 200.1 | 50 | Major Metabolite |
Critical Check: If you detect a peak in the Clethodim channel but the 360/362 ratio is not roughly 3:1, it is an interference or matrix artifact, not Clethodim.
Module 2: Chromatographic Resolution (The "Split Peak" Issue)
Q: My Clethodim peak is splitting into two. Is this degradation?
A: No. This is a fundamental property of Clethodim. Unlike Sethoxydim, Clethodim exists as E (trans) and Z (cis) isomers at the oxime bond.
-
Behavior: These isomers separate on C18 columns. The ratio is typically pH-dependent but often appears as a large peak followed by a smaller "shoulder" or distinct peak.
-
Sethoxydim: Does not typically show this separation under standard reverse-phase conditions.[1]
-
Action: You must integrate both peaks for accurate quantification.
Q: The metabolites (Sulfoxides/Sulfones) are co-eluting and suppressing the signal.
A: The sulfoxide metabolites are significantly more polar than the parents. On a standard C18 column, they elute near the void volume, leading to massive ion suppression from the matrix.
Protocol: Column Switching for Metabolite Retention
Switch from a standard C18 to a Phenyl-Hexyl or Polar-Embedded C18 column. The Phenyl-Hexyl phase interacts with the cyclohexanedione ring, providing better retention for the polar sulfoxides.
Recommended LC Conditions:
-
Column: Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate
-
Mobile Phase B: Methanol (Avoid Acetonitrile if separating isomers is difficult; MeOH promotes better selectivity for the oxime isomers).
Module 3: Sample Preparation (Stability & Extraction)
Q: I am losing recovery of the parent compounds during extraction.
A: Both Sethoxydim and Clethodim are acid-labile . If you use a standard acidic QuEChERS (citrate buffered) or leave the sample in an acidic solvent, they will degrade rapidly into their de-alkoxylated forms or rearrange.
The "Alkaline Stabilization" Workflow
To analyze the specific parent and metabolites (rather than the "total residue" acid-derivative), you must maintain a neutral-to-alkaline environment during extraction.
Figure 1: Alkaline/Neutral Extraction Workflow to prevent degradation of parent herbicides.
Module 4: The "Total Residue" Oxidation Method
Q: Regulatory requires "Total Residue." How do I distinguish them after oxidation?
A: If you are required to use the oxidation method (converting parents + metabolites into a single sulfone derivative), you must rely on the side-chain difference that survives oxidation.
-
Reaction:
/ MCPBA oxidation converts everything to the Sulfone form. -
Differentiation:
-
Sethoxydim oxidizes to Sethoxydim-Sulfone (Retention Time ~ 2.5 min).
-
Clethodim oxidizes to Clethodim-Sulfone (Retention Time ~ 2.8 min).
-
Note: The Chlorine atom remains on the Clethodim sulfone.
-
Visualizing the Metabolic & Oxidation Pathway:
Figure 2: Metabolic and Laboratory Oxidation pathways. Note that the sulfone end-products remain distinct species.
References
-
Food and Agriculture Organization (FAO). (2002). Clethodim: Residue Evaluation. JMPR Reports. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (1998). Clethodim; Pesticide Tolerance. Federal Register. Available at: [Link]
Sources
Technical Support Center: Stability Management of 5-Hydroxy Clethodim
Current Status: Operational Ticket ID: CL-5OH-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary: The Instability Profile
5-Hydroxy clethodim (5-OH-CL) is a critical yet chemically fragile metabolite of the cyclohexanedione oxime herbicide clethodim. Unlike stable analytes, 5-OH-CL possesses a "perfect storm" of reactive centers:
-
Oxime Ether Linkage: Susceptible to E/Z isomerization (light) and Beckmann rearrangement (acid).
-
Thioether Moiety: Highly prone to oxidation to sulfoxides and sulfones.
-
Cyclohexanedione Ring: Subject to keto-enol tautomerism and hydrolysis.
The Core Directive: You cannot "stop" degradation; you can only kinetically inhibit it. Successful analysis requires a cold, dark, slightly acidic, and anoxic environment.
Mechanistic Degradation Pathways
To preserve the sample, you must understand what destroys it. The following diagram illustrates the specific environmental triggers that lead to structural loss.
Figure 1: Environmental stressors and their corresponding degradation products for 5-hydroxy clethodim.
Critical Storage Protocols
A. Sample Collection & Pre-treatment
-
The Trap: Biological matrices (plant tissue, plasma) contain enzymes (peroxidases) that continue to degrade the analyte even after collection.
-
The Fix:
-
Flash Freezing: Immediate immersion in liquid nitrogen is mandatory for plant tissues to stop enzymatic activity.
-
Acidification (With Caution): Adjust aqueous samples to pH 5.0 – 6.0 .
-
Why? Clethodim species are unstable in alkaline conditions (hydrolysis) and strong acid (Beckmann rearrangement). A buffered range of pH 5-6 is the stability "sweet spot" [1][3].
-
Reagent: Use 0.1% Formic Acid or Acetic Acid. Avoid HCl or H₂SO₄.
-
-
B. Long-Term Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -80°C (± 5°C) | At -20°C, slow chemical hydrolysis and enzymatic oxidation still occur. -80°C kinetically arrests these processes. |
| Container | Amber Glass | Plastic (PP/PE) can adsorb lipophilic herbicides. Amber glass prevents UV-induced E/Z isomerization [2]. |
| Solvent (Stock) | Acetonitrile | Avoid Methanol. Methanol is protic and can facilitate nucleophilic attacks or transesterification over long periods. Acetonitrile is aprotic and safer [4]. |
| Headspace | Argon/Nitrogen | The thioether group is an oxygen scavenger. Displacing air with inert gas prevents sulfoxide formation. |
C. The "Golden Standard" Workflow
Follow this decision tree to ensure sample integrity from bench to freezer.
Figure 2: Decision matrix for handling 5-hydroxy clethodim samples to minimize pre-analytical error.
Troubleshooting & FAQs
Q1: My chromatogram shows a "double peak" for 5-hydroxy clethodim. Is my column broken?
-
Diagnosis: Likely E/Z Isomerization .
-
Cause: Exposure to ambient laboratory light during extraction. The oxime double bond rotates under UV/Vis light.
-
Solution: This is not necessarily degradation, but an equilibrium shift. Sum the areas of both peaks for quantification. To prevent it, use amber glassware and low-actinic light (yellow filters) in the lab [2].
Q2: I stored my samples at -20°C for 3 months, and recovery is low. Can I rescue them?
-
Diagnosis: Thermal degradation and oxidation.
-
Reality Check: Recovery is unlikely. At -20°C, 5-hydroxy clethodim slowly oxidizes to its sulfoxide or degrades into imines.
-
Next Step: Analyze for the 5-hydroxy sulfoxide metabolite.[1] If this peak is elevated, your parent compound oxidized during storage. Future samples must be stored at -80°C.
Q3: Can I use Methanol for protein precipitation?
-
Recommendation: Avoid it.
-
Reasoning: While common, methanol can promote degradation in unstable oximes. Acetonitrile is the superior choice for extraction and protein precipitation of clethodim species because it is aprotic and denatures enzymes more effectively at cold temperatures [4].
Q4: Should I add antioxidants to the storage buffer?
-
Pro Tip: Yes. Adding 0.1% Ascorbic Acid or Sodium Metabisulfite to the storage matrix (especially plasma or homogenized tissue) significantly reduces the conversion of the thioether group to sulfoxide [1].
References
-
Food and Agriculture Organization (FAO). (2019). Clethodim: Pesticide Residues in Food 2019 Evaluations Part I - Residues. FAO Plant Production and Protection Paper.
-
U.S. Environmental Protection Agency (EPA). (1991). Pesticide Fact Sheet: Clethodim. Office of Pesticide Programs.
-
Sandín-España, P., et al. (2016). Photochemical behavior of clethodim and sethoxydim herbicides in water and on crop foliage. Journal of Photochemistry and Photobiology A: Chemistry.
Sources
Validation & Comparative
Inter-laboratory comparison of clethodim total residue methods
Methodology: Common Moiety Conversion vs. Multi-Analyte LC-MS/MS
Executive Summary
The quantification of Clethodim residues presents a unique analytical challenge due to the molecule's rapid degradation and tautomeric instability. Regulatory compliance (EPA, EFSA, JMPR) typically defines the "Total Residue" not as the parent compound alone, but as the sum of clethodim and its metabolites containing the 2-cyclohexen-1-one moiety .
This guide compares the two dominant analytical paradigms:
-
The Common Moiety Method (Historical Standard): Chemical oxidation and derivatization to a single quantifiable ester (DME).
-
The Specific Multi-Analyte Method (Modern Standard): LC-MS/MS quantification of individual metabolites with mathematical summation.
Key Finding: While the Common Moiety method ensures total capture of degraded residues, it lacks specificity against structurally similar herbicides (e.g., Sethoxydim). The LC-MS/MS approach offers superior specificity and safety but requires rigorous availability of metabolite standards.
The Analytical Challenge: Stability and Metabolism
Clethodim is an unstable cyclohexanedione oxime herbicide. Upon exposure to the environment (soil/plant), it rapidly oxidizes to sulfoxides and sulfones and degrades via oxime cleavage.
Metabolic Pathway Visualization
The following diagram illustrates the degradation pathways that necessitate a "Total Residue" approach.
Figure 1: Primary metabolic pathway of Clethodim. Analytical methods must account for the parent, sulfoxide, and sulfone forms.
Method A: The Common Moiety Approach (Chemical Conversion)
Method ID: EPA RM-26B-3 (and derivatives). Principle: This method relies on "forcing" all variable metabolites into two stable, quantifiable peaks: DME (Dimethyl ester of 3-[2-(ethylsulfonyl)propyl]pentanedioic acid) and DME-OH .
The Chemical Mechanism
-
Hydrolysis: Alkaline conditions open the cyclohexenone ring.
-
Oxidation: Hydrogen peroxide (
) or m-chloroperoxybenzoic acid (MCPBA) oxidizes all sulfide/sulfoxide bridges to the sulfone state. -
Derivatization: The resulting dicarboxylic acids are methylated (historically using Diazomethane, now often MeOH/HCl) to form volatile esters for GC analysis.
Workflow Diagram
Figure 2: Workflow for the Common Moiety Method. Note the critical oxidation step that unifies the residues.
Protocol Summary (Standardized)
-
Extraction: Macerate 20g sample with MeOH:Water (4:1). Filter.
-
Alkaline Precipitation: Add
to precipitate matrix interferences. Centrifuge. -
Oxidation: Adjust pH to ~10. Add
(or MCPBA). React for 15-30 mins. Critical Control Point: Ensure complete oxidation to sulfone. -
Methylation: Evaporate to dryness. Reconstitute in acidic methanol (MeOH/HCl) and reflux for 30 mins (Alternative to Diazomethane).
-
Partition: Extract the resulting esters (DME) into Dichloromethane (DCM).
-
Quantification: Inject into GC-FPD (Sulfur mode) or GC-MS.
Method B: The Specific Multi-Analyte Approach (LC-MS/MS)
Method ID: Modern "QuEChERS" adaptations (e.g., BASF Method). Principle: Direct extraction and measurement of individual metabolites (Parent, Sulfoxide, Sulfone) using soft ionization to prevent in-source fragmentation.
Protocol Summary
-
Extraction: Weigh 10g sample. Add Acetonitrile (1% Acetic Acid). Shake vigorously.
-
Salting Out: Add QuEChERS salts (
, ). Centrifuge. -
Cleanup (dSPE): Transfer supernatant to tube containing PSA (Primary Secondary Amine) and C18. Note: PSA removes organic acids; ensure analytes are not retained.
-
Analysis: LC-MS/MS (ESI+).
-
Column: C18 Reverse Phase.
-
MRM Transitions: Monitor specific transitions for Parent (
), Sulfoxide ( ), and Sulfone ( ).
-
Inter-Laboratory Comparison Data
The following data synthesizes results from EPA validation studies and JMPR reviews, highlighting the performance differences between the two methodologies.
Performance Metrics Table
| Feature | Common Moiety (GC-FPD/MS) | Specific Method (LC-MS/MS) |
| Analyte Target | DME & DME-OH (Converted) | Parent, Sulfoxide, Sulfone, 5-OH |
| Specificity | Low (Cannot distinguish Sethoxydim) | High (Unique retention & mass) |
| LOQ (Typical) | 0.05 mg/kg | 0.01 mg/kg |
| Recovery (Crops) | 70 - 110% | 80 - 105% |
| Recovery (Milk) | Variable (28 - 50% in older studies) | Consistent (>80%) |
| RSD (Precision) | 10 - 20% (Due to complex prep) | < 10% |
| Safety | Low (Uses Diazomethane or strong acids) | High (Standard solvents) |
The "Sethoxydim Interference" Issue
A critical failure point of the Common Moiety method is Selectivity .
-
Mechanism: Sethoxydim (another cyclohexanedione herbicide) shares the same degradation core as Clethodim.
-
Result: If a field is treated with Sethoxydim, the Common Moiety method will convert it to DME, yielding a False Positive for Clethodim.
-
Resolution: The LC-MS/MS method separates these compounds chromatographically and by mass (Sethoxydim parent mass differs), eliminating this error.
Recommendations and Conclusion
When to use Method A (Common Moiety)
-
Regulatory Continuity: If historical data comparison is required for long-term registration reviews where the original baseline was established using DME.
-
Lack of Standards: If stable standards for the 5-OH sulfone or imine metabolites are unavailable.
When to use Method B (LC-MS/MS)
-
New Registrations: Preferred by EFSA and modern EPA standards for its specificity.
-
Complex Matrices: Superior for animal tissues (liver/fat) and milk where the chemical oxidation step often suffers from matrix quenching.
-
Enforcement: Essential when Sethoxydim usage is suspected in the same crop rotation.
Final Verdict: The LC-MS/MS Multi-Analyte method is the scientifically superior protocol for reproducibility and specificity. The Common Moiety method should be reserved for specific regulatory continuity cases.
References
-
U.S. Environmental Protection Agency (EPA). (1994). Method RM-26B-3: The Determination of Clethodim Residues in Crops, Chicken and Beef Tissues, Milk and Eggs.[1] Washington, D.C. Link
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1999). Clethodim: Residue Evaluation and Analytical Aspects.[1][2][3][4][5][6][7][8][9][10] Rome. Link
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019). Clethodim: Periodic Review of Residue Data.[11] Rome. Link
-
Code of Federal Regulations. (2023). 40 CFR Part 180.458 - Clethodim; tolerances for residues. U.S. Government Publishing Office. Link
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fao.org [fao.org]
- 4. epa.gov [epa.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. fao.org [fao.org]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 9. Analysis method for residues of clethodim and its metabolites clethodim sulfone and clethodim sulfoxide in animal origin foods [nyxxb.cn]
- 10. Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-Hydroxy Clethodim
Executive Safety Summary
5-Hydroxy Clethodim (often encountered as Clethodim 5-OH sulfone or related metabolites in residue analysis) is a cyclohexanedione oxime derivative. While specific toxicological data for this isolated metabolite is less abundant than for the parent compound (Clethodim), regulatory bodies like the EPA and EFSA generally bridge the toxicological profile of the metabolite to the parent compound.
Core Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (Category 4).[1]
-
Target Organs: Liver (based on parent compound chronic exposure).
Operational Directive: Treat 5-Hydroxy Clethodim with the rigor of a Class 6.1 Toxic Substance during handling, particularly when in high-purity powder form (analytical standards).
PPE Specification Matrix
Selection Logic: The primary risk in an analytical setting is particulate inhalation during weighing and dermal absorption during solvation.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Respiratory | Primary: Fume HoodSecondary: N95/P2 Respirator | Rationale: As a fine powder, electrostatic forces can aerosolize the standard. Spec: Face velocity 0.3–0.5 m/s. If hood is unavailable, use N95 to prevent mucous membrane absorption. |
| Dermal (Hand) | Double Gloving Inner: LatexOuter: Nitrile | Rationale: Nitrile offers superior resistance to organic solvents (Acetonitrile/Methanol) used in reconstitution. Spec: Minimum thickness 0.11 mm. Change immediately upon splash contact. |
| Ocular | Safety Glasses with Side Shields | Rationale: Prevents projectile injury from glass ampoule snapping or solvent splash. Spec: ANSI Z87.1 or EN166 compliant. |
| Body | Lab Coat (Cotton/Poly Blend) | Rationale: Standard barrier protection. Must be buttoned to the neck to prevent skin contact with dust. |
Operational Protocol: The Safe Weighing Workflow
Objective: Reconstitute 5-Hydroxy Clethodim standard (mg scale) without cross-contamination or exposure.
A. Preparation (Pre-Work)[4]
-
Static Control: Analytical standards are static-prone. Place an ionizing bar or anti-static gun near the balance inside the fume hood.
-
Solvent Prep: Pre-measure the reconstitution solvent (typically Acetonitrile or Methanol) in a separate clean vial to avoid introducing the pipette into the stock bottle.
B. The Weighing Event
-
Don PPE: Follow the order: Lab coat
Mask Goggles Gloves. -
Transfer: Open the vial inside the hood. Use a micro-spatula. Do not tap the vial; this aerosolizes particles.
-
Reconstitution: Add solvent immediately after weighing. Once in solution, the inhalation risk drops significantly, but permeation risk (glove contact) increases.
C. Decontamination[5]
-
Wipe balance and surrounding area with a lint-free wipe dampened with methanol.
-
Dispose of the wipe in the solid hazardous waste stream.
Visual Workflow (Graphviz)
Figure 1: Operational workflow for handling high-purity analytical standards, emphasizing containment at the weighing stage.
Emergency Response & Disposal
Accidental Release (Spill)[2]
-
Powder Spill: Do not sweep. Cover with a damp paper towel (water or methanol) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or standard spill pads.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use solvents (alcohol/acetone) to clean skin, as this enhances dermal absorption of the toxin.
Waste Disposal Plan
Segregate waste based on the "Cradle-to-Grave" principle.
| Waste Stream | Contents | Disposal Method |
| Solid Hazardous | Contaminated gloves, wipes, weigh boats. | High-temperature incineration. |
| Liquid Organic | Reconstituted standard, HPLC waste. | Solvent waste stream (Halogenated/Non-Halogenated segregation required). |
| Sharps | Broken ampoules, syringe needles. | Puncture-proof sharps container. |
References
-
Food and Agriculture Organization (FAO). (2019). Pesticide Residues in Food 2019: Clethodim and Metabolites. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025).[5] Clethodim Human Health Risk Assessment. Retrieved from
-
National Institutes of Health (PubChem). (n.d.). 5-Hydroxy-clethodim Sulfone (Compound Summary). Retrieved from
-
European Food Safety Authority (EFSA). (2019). Review of the existing maximum residue levels for clethodim. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
